molecular formula C22H40N2O2 B14665805 2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl- CAS No. 37772-64-8

2-Pyrrolidinone, 1,1'-(1,2-ethanediyl)bis[5-methyl-3-pentyl-

Cat. No.: B14665805
CAS No.: 37772-64-8
M. Wt: 364.6 g/mol
InChI Key: AMCIPVLAZLVYKB-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of solid catalysts and high-pressure conditions are common in industrial settings to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with similar structural features.

    N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.

    γ-Butyrolactone: Another related compound with diverse applications.

Uniqueness

2-Pyrrolidinone, 1,1’-(1,2-ethanediyl)bis[5-methyl-3-pentyl-] stands out due to its unique structural modifications, which may impart specific properties not found in its simpler analogs. These modifications can enhance its reactivity, biological activity, and suitability for specific applications.

Properties

CAS No.

37772-64-8

Molecular Formula

C22H40N2O2

Molecular Weight

364.6 g/mol

IUPAC Name

5-methyl-1-[2-(5-methyl-2-oxo-3-pentylpyrrolidin-1-yl)ethyl]-3-pentylpyrrolidin-2-one

InChI

InChI=1S/C22H40N2O2/c1-5-7-9-11-19-15-17(3)23(21(19)25)13-14-24-18(4)16-20(22(24)26)12-10-8-6-2/h17-20H,5-16H2,1-4H3

InChI Key

AMCIPVLAZLVYKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(N(C1=O)CCN2C(CC(C2=O)CCCCC)C)C

Origin of Product

United States

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